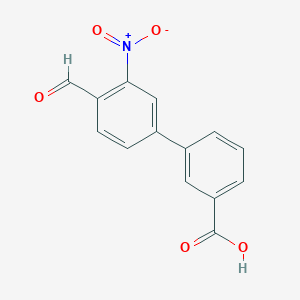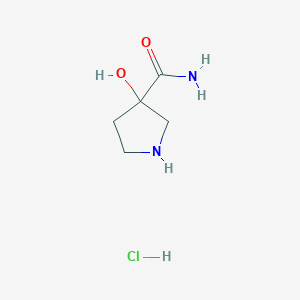![molecular formula C8H11N3O B1449773 2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol CAS No. 1220030-37-4](/img/structure/B1449773.png)
2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biological Activities
The compound belongs to the class of pyrrolopyrazine derivatives, which are nitrogen-containing heterocycles . These compounds have been employed in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Antimicrobial Properties
Pyrrolopyrazine derivatives, including “2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol”, have shown significant antimicrobial activities . They can be used in the development of new antimicrobial agents.
Anti-Inflammatory Properties
These compounds also exhibit anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases.
Antiviral Properties
Pyrrolopyrazine derivatives have shown antiviral activities . They can be used in the development of antiviral drugs.
Antifungal Properties
These compounds have demonstrated antifungal activities . They can be used in the development of antifungal agents.
Antioxidant Properties
Pyrrolopyrazine derivatives have shown antioxidant activities . They can be used in the development of antioxidant agents.
Antitumor Properties
These compounds have demonstrated antitumor activities . They can be used in the development of antitumor drugs.
Kinase Inhibitory Properties
Pyrrolopyrazine derivatives have shown kinase inhibitory activities . They can be used in the development of kinase inhibitors.
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS). It has been considered as a potential target for cancer therapy .
Mode of Action
2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol interacts with ATR kinase, inhibiting its function . This inhibition disrupts the DDR, leading to an accumulation of single-strand breaks in DNA . This disruption makes the compound an attractive anticancer drug target based on synthetic lethality .
Biochemical Pathways
The inhibition of ATR kinase affects the DDR pathway . The DDR pathway is crucial for maintaining genomic stability, and its disruption can lead to the accumulation of DNA damage and genomic instability, which are hallmarks of cancer .
Pharmacokinetics
Similar compounds have been shown to have good oral exposure
Result of Action
The result of the action of 2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is the inhibition of ATR kinase, leading to disruption of the DDR pathway . This disruption can lead to the accumulation of DNA damage and genomic instability, potentially leading to cell death .
Action Environment
The action of 2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is influenced by the cellular environment. In particular, the compound is most effective in cells that are actively replicating, as these cells are more likely to experience replication stress and activate the DDR pathway
Propriétés
IUPAC Name |
2-ethyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-7-10-6-4-9-3-5(6)8(12)11-7/h9H,2-4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUJILQYCPEUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(CNC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



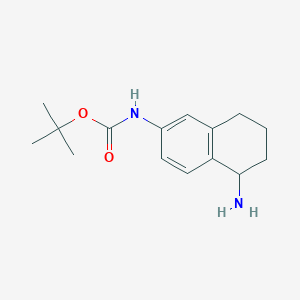
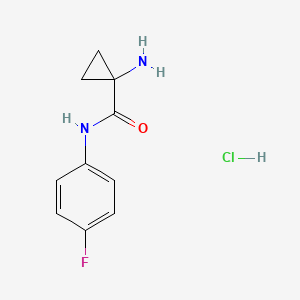
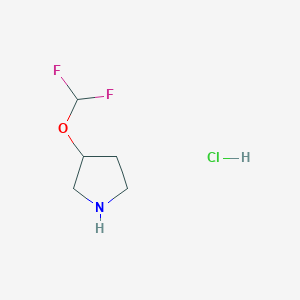
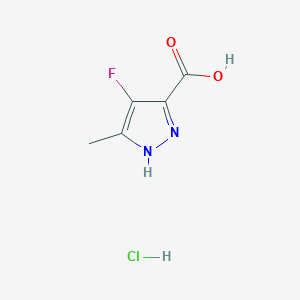
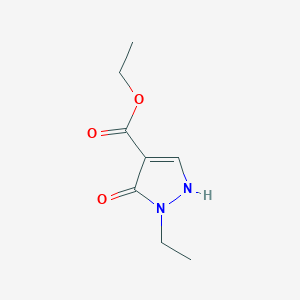


![8-Azaspiro[5.6]dodecane](/img/structure/B1449701.png)
![4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1449702.png)
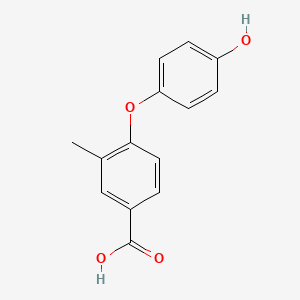
![4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1449708.png)

